Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)-
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Overview
Description
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)-, also known as AFP-07, is a chemical compound with the molecular formula C22H29F2O5.Na. It is identified by the InChIKey GBCFWAJYJCSFCG-VZKWKQLNSA-M
Preparation Methods
The synthesis of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- involves several steps, including the use of specific reagents and reaction conditions.
Chemical Reactions Analysis
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. Industrially, the compound could be utilized in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available in the search results, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include other fluorinated organic molecules and sodium salts with similar molecular formulas. The uniqueness of Prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha,13E,15S,16S)- lies in its specific combination of fluorine atoms and molecular structure, which may confer distinct chemical and biological properties .
Properties
CAS No. |
171232-82-9 |
---|---|
Molecular Formula |
C22H29F2NaO5 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C22H30F2O5.Na/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28;/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28);/q;+1/p-1/b12-11+,19-9-;/t14-,15-,16+,17+,18-,21+;/m0./s1 |
InChI Key |
GBCFWAJYJCSFCG-SIEQCATISA-M |
SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+] |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)[O-])/O2)(F)F)O)O.[Na+] |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
171232-82-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFP-07; AFP 07; AFP07; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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